
(S)-Methyl 2,5-diaminopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2,5-diaminopentanoate is an organic compound that belongs to the class of amino acid derivatives It is a methyl ester of 2,5-diaminopentanoic acid, which is a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2,5-diaminopentanoate typically involves the esterification of 2,5-diaminopentanoic acid. One common method is to react 2,5-diaminopentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2,5-diaminopentanoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2,5-diaminopentanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein engineering.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-Methyl 2,5-diaminopentanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The ester group can undergo hydrolysis to release the active 2,5-diaminopentanoic acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2,4-diaminobutanoate
- Methyl (2S)-2,6-diaminohexanoate
- Methyl (2S)-2,3-diaminopropanoate
Uniqueness
Methyl (2S)-2,5-diaminopentanoate is unique due to its specific chain length and the position of the amino groups. This structural feature allows it to interact differently with biological molecules compared to its analogs, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
40216-82-8; 6384-10-7 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 |
IUPAC Name |
methyl (2S)-2,5-diaminopentanoate |
InChI |
InChI=1S/C6H14N2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4,7-8H2,1H3/t5-/m0/s1 |
InChI Key |
AXAVQPASFYJDEM-YFKPBYRVSA-N |
SMILES |
COC(=O)C(CCCN)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


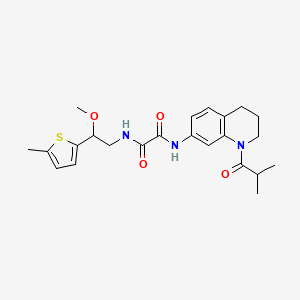

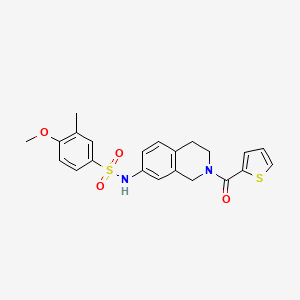
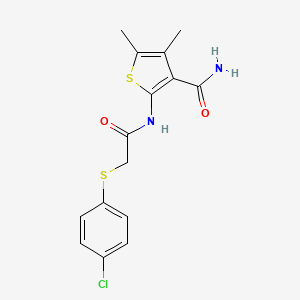

![4-[(dimethylamino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2361141.png)

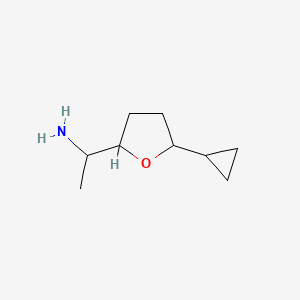
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2361145.png)
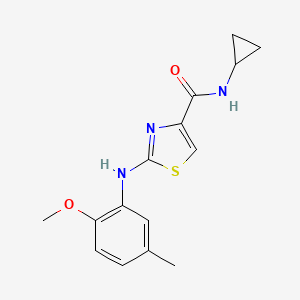
![N-Methyl-N-[2-oxo-2-(8-oxo-5-azaspiro[3.5]nonan-5-yl)ethyl]prop-2-enamide](/img/structure/B2361148.png)
![6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-chlorobenzyl)oxime](/img/structure/B2361150.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)

